molecular formula C17H20N2O3S B4614494 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE

2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE

Cat. No.: B4614494
M. Wt: 332.4 g/mol
InChI Key: BDASCUMMZYRMMD-UHFFFAOYSA-N
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Description

2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE is an organic compound that features a benzamide core with a sulfonylamino group and a sec-butyl substituted phenyl ring

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-(sec-butyl)phenylamine with chlorosulfonic acid under controlled conditions.

    Coupling with benzamide: The sulfonyl chloride intermediate is then reacted with benzamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Electrophilic aromatic substitution: Due to the presence of the aromatic ring, it can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

Common Reagents and Conditions

    Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

    Nucleophilic substitution: Reagents like sodium hydroxide or other nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group onto the aromatic ring, while halogenation would add a halogen atom.

Mechanism of Action

The mechanism of action of 2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(sec-butyl)phenylamine: A precursor in the synthesis of the target compound.

    Benzamide: Another precursor that forms the core structure of the target compound.

    Sulfonyl chlorides: Compounds with similar reactivity used in the synthesis of sulfonamides.

Uniqueness

2-({[4-(SEC-BUTYL)PHENYL]SULFONYL}AMINO)BENZAMIDE is unique due to the specific combination of functional groups and the sec-butyl substitution, which can influence its chemical reactivity and biological activity in ways that are distinct from other related compounds.

Properties

IUPAC Name

2-[(4-butan-2-ylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-12(2)13-8-10-14(11-9-13)23(21,22)19-16-7-5-4-6-15(16)17(18)20/h4-12,19H,3H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDASCUMMZYRMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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